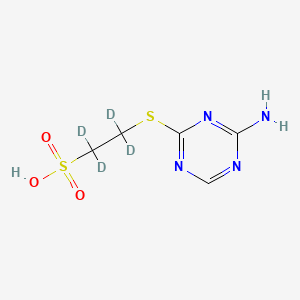

2-(4-氨基-1,3,5-三嗪-2-基)硫代乙磺酸-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” is a labelled analogue of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid, which is an impurity of Mesna . It has a molecular formula of C5H4D4N4O3S2 and a molecular weight of 240.30 . It appears as a white solid and is slightly soluble in water .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a base of new sulfonamide derivatives was obtained by the reaction of the corresponding esters with appropriate biguanide hydrochlorides . The structures of the compounds were confirmed by spectroscopy (IR, NMR), mass spectrometry (HRMS or MALDI-TOF/TOF), elemental analysis (C,H,N) and X-ray crystallography .

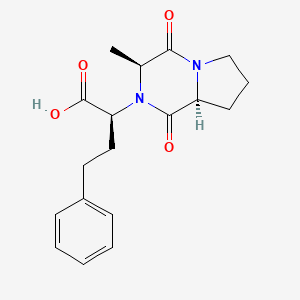

Molecular Structure Analysis

The molecular structure of “2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” includes a triazine ring and a sulfonamide fragment . The InChI string is InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Physical And Chemical Properties Analysis

“2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4” is a white solid with a molecular weight of 240.30 . It is slightly soluble in water .

科学研究应用

Anticancer Research

The compound has been used in the synthesis of new potential anticancer agents . These agents were designed as molecular hybrids containing the structures of a triazine ring and a sulfonamide fragment . Some of the most active compounds exhibited IC 50 values ranging from 3.6 µM to 11.0 µM .

Proteomics Research

The compound is used in proteomics research . It is often used in the study of proteins, their structures, and functions .

Antibacterial Activity

Compounds with a similar structure have shown antibacterial activity against the bacterial strain E. coli .

Antimicrobial Activity

Similarly, synthesized compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans .

UV Light Absorber and Stabilizer

Although not the exact compound, a similar compound, 2- (4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, has been used as a very low volatile UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .

Resistance to Weathering

The same compound mentioned above has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues .

作用机制

Target of Action

Similar compounds have been found to target dna gyrase and adenosine receptors . These targets play crucial roles in DNA replication and signal transduction, respectively.

Mode of Action

Related compounds have been shown to induce cell cycle arrest in a p53-independent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.

Biochemical Pathways

Stable isotope labeling, a technique often used with this compound, allows researchers to study metabolic pathways in vivo in a safe manner .

Result of Action

Similar compounds have been shown to induce g0/g1 and g2/m cell cycle arrest and apoptosis in cells harboring wild-type and mutant p53 .

未来方向

属性

IUPAC Name |

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGPQDWXRMFMCX-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)SCCS(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。